molecular formula C22H18N2S2 B15167029 4-(3-Methylphenyl)-2-[4-(methylthio)phenyl]-5-(4-pyridyl)-1,3-thiazole CAS No. 325769-02-6

4-(3-Methylphenyl)-2-[4-(methylthio)phenyl]-5-(4-pyridyl)-1,3-thiazole

Cat. No.: B15167029
CAS No.: 325769-02-6
M. Wt: 374.5 g/mol
InChI Key: OXUPNDZRXPMWPP-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)-2-[4-(methylthio)phenyl]-5-(4-pyridyl)-1,3-thiazole is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes a pyridyl group, a thiazole ring, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)-2-[4-(methylthio)phenyl]-5-(4-pyridyl)-1,3-thiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Coupling Reactions: The pyridyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)-2-[4-(methylthio)phenyl]-5-(4-pyridyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

4-(3-Methylphenyl)-2-[4-(methylthio)phenyl]-5-(4-pyridyl)-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)-2-[4-(methylthio)phenyl]-5-(4-pyridyl)-1,3-thiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it could inhibit kinases involved in cancer cell proliferation or modulate receptors involved in inflammatory responses. The exact pathways and targets depend on the specific application and require further research for detailed elucidation.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methylphenyl)-2-[4-(methylthio)phenyl]-1,3-thiazole: Lacks the pyridyl group, which may affect its biological activity and material properties.

    2-[4-(Methylthio)phenyl]-5-(4-pyridyl)-1,3-thiazole: Lacks the 3-methylphenyl group, which may influence its reactivity and applications.

Uniqueness

4-(3-Methylphenyl)-2-[4-(methylthio)phenyl]-5-(4-pyridyl)-1,3-thiazole is unique due to its combination of functional groups, which confer distinct chemical and physical properties. The presence of the pyridyl group enhances its potential for coordination chemistry, while the thiazole ring contributes to its stability and electronic properties.

Properties

CAS No.

325769-02-6

Molecular Formula

C22H18N2S2

Molecular Weight

374.5 g/mol

IUPAC Name

4-(3-methylphenyl)-2-(4-methylsulfanylphenyl)-5-pyridin-4-yl-1,3-thiazole

InChI

InChI=1S/C22H18N2S2/c1-15-4-3-5-18(14-15)20-21(16-10-12-23-13-11-16)26-22(24-20)17-6-8-19(25-2)9-7-17/h3-14H,1-2H3

InChI Key

OXUPNDZRXPMWPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)SC)C4=CC=NC=C4

Origin of Product

United States

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